4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid
CAS No.: 374927-12-5
Cat. No.: VC3804629
Molecular Formula: C12H17BN2O3
Molecular Weight: 248.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374927-12-5 |
|---|---|
| Molecular Formula | C12H17BN2O3 |
| Molecular Weight | 248.09 g/mol |
| IUPAC Name | [4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C12H17BN2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5,17-18H,6-9H2,1H3 |
| Standard InChI Key | ILNVLRZFTJYYCF-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O |
Introduction
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is a complex organic compound that combines a phenylboronic acid moiety with a 4-methylpiperazine-1-carbonyl group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structure and potential applications.
Synthesis and Preparation
The synthesis of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-methylpiperazine with phenylboronic acid under specific conditions. The reaction may require a catalyst and controlled temperature and pressure to ensure the formation of the desired product.
Organic Synthesis
This compound is used as a building block in organic synthesis due to its reactive boronic acid group, which can participate in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in complex molecules.
Medicinal Chemistry
Boronic acids, including derivatives like 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, have been explored for their potential biological activities. They can act as inhibitors of enzymes, such as serine proteases, which are involved in various diseases, including cancer.
Biological Activity
While specific biological activity data for this compound is limited, related boronic acids have shown anticancer properties by inhibiting cell proliferation and modulating enzyme activity.
Comparison with Similar Compounds
Future Directions and Potential Applications
Given its structure and potential biological activities, 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid could be further explored in drug development, particularly in the context of enzyme inhibition and cancer therapy. Its use as a probe in biochemical assays could also provide insights into biological pathways and enzyme mechanisms.
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